

# An In-depth Technical Guide to the Synthesis of 4-Hydroxy-2-iodobenzaldehyde

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## Compound of Interest

Compound Name: 4-Hydroxy-2-iodobenzaldehyde

Cat. No.: B1341843

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for **4-hydroxy-2-iodobenzaldehyde**, a key intermediate in the development of various pharmaceutical compounds. The document details experimental protocols, presents quantitative data in a comparative format, and includes schematic diagrams of the reaction pathways for enhanced comprehension.

## Introduction

**4-Hydroxy-2-iodobenzaldehyde** is a substituted aromatic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring hydroxyl, iodo, and formyl groups, allows for diverse chemical modifications, making it a valuable building block for the synthesis of complex molecules with potential therapeutic activities. The efficient and selective synthesis of this compound is crucial for its application in drug discovery and development. This guide explores established methods for its preparation, focusing on direct iodination of 4-hydroxybenzaldehyde.

## Synthesis Pathways

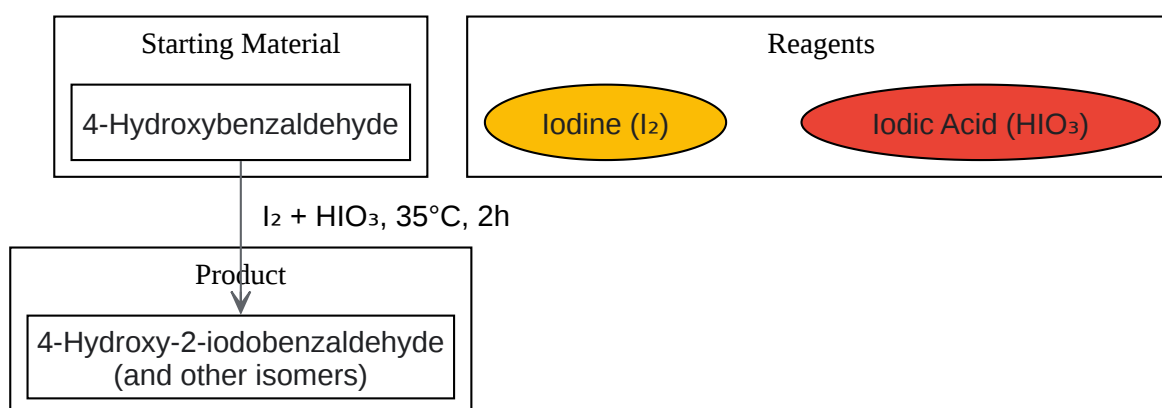
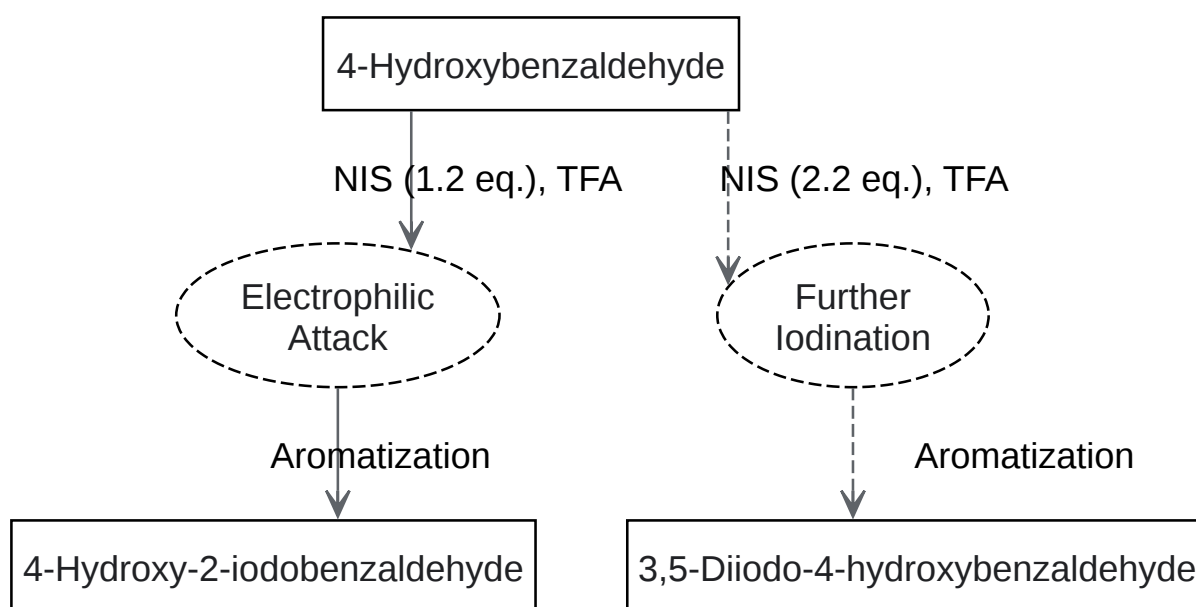
The synthesis of **4-hydroxy-2-iodobenzaldehyde** predominantly involves the electrophilic iodination of 4-hydroxybenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a meta-directing deactivator. This electronic arrangement favors the introduction of iodine at the positions ortho to the hydroxyl group (positions 3 and 5)

and meta to the aldehyde group (also positions 3 and 5). However, iodination at the 2-position (ortho to the aldehyde and meta to the hydroxyl) can be achieved under specific conditions.

## Direct Iodination using N-Iodosuccinimide (NIS) and Trifluoroacetic Acid (TFA)

A common and effective method for the iodination of activated aromatic compounds is the use of N-iodosuccinimide (NIS) in the presence of a strong acid catalyst such as trifluoroacetic acid (TFA). This method can be tuned to yield mono- or di-iodinated products.

Reaction Scheme:



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